molecular formula C10H14ClNO2 B2530681 4-(3-Aminopropyl)benzoic acid;hydrochloride CAS No. 79093-92-8

4-(3-Aminopropyl)benzoic acid;hydrochloride

Cat. No.: B2530681
CAS No.: 79093-92-8
M. Wt: 215.68
InChI Key: ORWDDKSOGFICQP-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-aminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropyl)benzoic acid;hydrochloride typically involves the reaction of 4-(3-aminopropyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

4-(3-aminopropyl)benzoic acid+HCl4-(3-aminopropyl)benzoic acid;hydrochloride\text{4-(3-aminopropyl)benzoic acid} + \text{HCl} \rightarrow \text{this compound} 4-(3-aminopropyl)benzoic acid+HCl→4-(3-aminopropyl)benzoic acid;hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Aminopropyl)benzoic acid;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid and other pharmaceuticals.

    4-(2-Chloro-2-methylpropyl)benzoic acid: Used in the synthesis of various organic compounds.

    4-(3-Aminopropyl)phenol: Employed in the production of polymers and resins.

Uniqueness: 4-(3-Aminopropyl)benzoic acid;hydrochloride stands out due to its unique combination of an amino group and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(3-aminopropyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6H,1-2,7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDDKSOGFICQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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